2-(2-Methylpiperidin-1-yl)nicotinic acid

説明

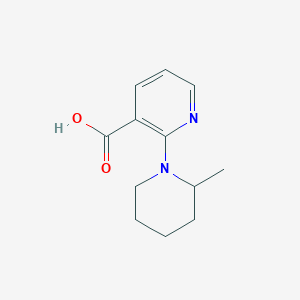

2-(2-Methylpiperidin-1-yl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of a piperidine ring substituted with a methyl group at the second position and a nicotinic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpiperidin-1-yl)nicotinic acid typically involves the reaction of 2-methylpiperidine with nicotinic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .

化学反応の分析

Types of Reactions: 2-(2-Methylpiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

科学的研究の応用

2-(2-Methylpiperidin-1-yl)nicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(2-Methylpiperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with nicotinic acetylcholine receptors and other related proteins .

類似化合物との比較

- Picolinic acid (2-pyridinecarboxylic acid)

- Nicotinic acid (3-pyridinecarboxylic acid)

- Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: 2-(2-Methylpiperidin-1-yl)nicotinic acid is unique due to the presence of the piperidine ring and the methyl substitution, which may confer different chemical and biological properties compared to its analogs. For example, nicotinic acid is well-known for its role as a vitamin (niacin) and its effects on lipid metabolism, while picolinic acid and isonicotinic acid have different biological activities and applications .

生物活性

2-(2-Methylpiperidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O2

- CAS Number : 1019461-43-8

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders. The compound may act as an agonist or antagonist at these receptors, influencing synaptic transmission and neuronal excitability.

Key Mechanisms:

- Receptor Modulation : The compound modulates nAChRs, affecting neurotransmitter release.

- Neuroprotective Effects : It may exert neuroprotective effects by reducing excitotoxicity and oxidative stress.

- Anti-inflammatory Activity : Potential inhibition of pro-inflammatory cytokines has been observed.

1. Neuropharmacological Effects

Research indicates that this compound may enhance cognitive functions and memory through its action on nAChRs. Studies have shown improvements in learning and memory tasks in animal models when treated with this compound.

2. Antioxidant Properties

The compound demonstrates significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells. This property is particularly beneficial in neurodegenerative diseases like Alzheimer's.

3. Anti-inflammatory Effects

In vitro studies have indicated that this compound can reduce the secretion of inflammatory mediators from immune cells, suggesting its potential use in treating inflammatory conditions.

Data Table: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Neuropharmacological | Enhances cognitive functions; improves memory in animal models |

| Antioxidant | Reduces oxidative stress; protects neuronal cells |

| Anti-inflammatory | Decreases pro-inflammatory cytokine levels; potential use in inflammatory diseases |

Case Study 1: Cognitive Enhancement

In a controlled study involving mice, administration of this compound resulted in improved performance on the Morris water maze test, indicating enhanced spatial learning and memory retention. The study highlighted the compound's potential as a cognitive enhancer.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cultures. Results showed that pretreatment with this compound significantly reduced cell death and maintained cell viability.

特性

IUPAC Name |

2-(2-methylpiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-5-2-3-8-14(9)11-10(12(15)16)6-4-7-13-11/h4,6-7,9H,2-3,5,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTJGKUPQDZSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220083 | |

| Record name | 2-(2-Methyl-1-piperidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019461-43-8 | |

| Record name | 2-(2-Methyl-1-piperidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019461-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methyl-1-piperidinyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。